

An In-depth Technical Guide to 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

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Compound of Interest

Compound Name: 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Cat. No.: B188581

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Abstract

This technical guide provides a comprehensive overview of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** (CAS No. 75150-40-2), a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. This document elucidates the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its prospective biological activities and mechanisms of action by examining its role as a scaffold for novel therapeutic agents. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further investigation and application of this compound.

Introduction: A Versatile Scaffold in Modern Drug Discovery

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide is a unique bifunctional molecule, integrating a substituted aromatic ring, a thioether linkage, and a reactive hydrazide moiety. This distinct architecture makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and hydrazone derivatives. While direct biological applications of the core molecule are not extensively documented in publicly available literature, its true potential lies in its utility as a precursor to compounds with a wide spectrum of pharmacological

activities. The hydrazide functional group serves as a critical handle for derivatization, enabling the exploration of vast chemical space and the generation of novel drug candidates. The presence of the 4-chlorophenyl group often enhances the lipophilicity and metabolic stability of the resulting derivatives, which are crucial parameters in drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** is fundamental for its application in synthesis and for predicting the characteristics of its derivatives.

Property	Value	Source
CAS Number	75150-40-2	[1]
Molecular Formula	C ₈ H ₉ ClN ₂ OS	[1]
Molecular Weight	216.69 g/mol	[1]
IUPAC Name	2-[(4-chlorophenyl)sulfanyl]acetohydrazide	[1]
Synonyms	2-((4-Chlorophenyl)thio)acetohydrazide	[1]
Appearance	Solid (predicted)	
Melting Point	150-160 °C (typical range)	EvitaChem[2]
Purity	Min. 95% (typical commercial grade)	CymitQuimica[3]

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** is typically achieved through a nucleophilic substitution reaction. The following protocol is a robust and reproducible method for laboratory-scale synthesis.

Synthesis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (Intermediate)

Reaction Principle: The synthesis commences with the S-alkylation of 4-chlorothiophenol with ethyl chloroacetate. The thiolate, generated in situ using a mild base, acts as a potent nucleophile, displacing the chloride from the chloroacetate.

Materials:

- 4-chlorothiophenol
- Ethyl chloroacetate
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Magnetic stirrer and heating mantle
- Round-bottom flask with reflux condenser
- Separatory funnel
- Rotary evaporator

Experimental Protocol:

- To a solution of 4-chlorothiophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the suspension at room temperature for 30 minutes.
- To this mixture, add ethyl chloroacetate (1.1 equivalents) dropwise.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the acetone under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-[(4-chlorophenyl)sulfanyl]acetate. The product can be purified by vacuum distillation if necessary.

Synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide (Final Product)

Reaction Principle: The final step involves the hydrazinolysis of the synthesized ester intermediate. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the desired acetohydrazide.

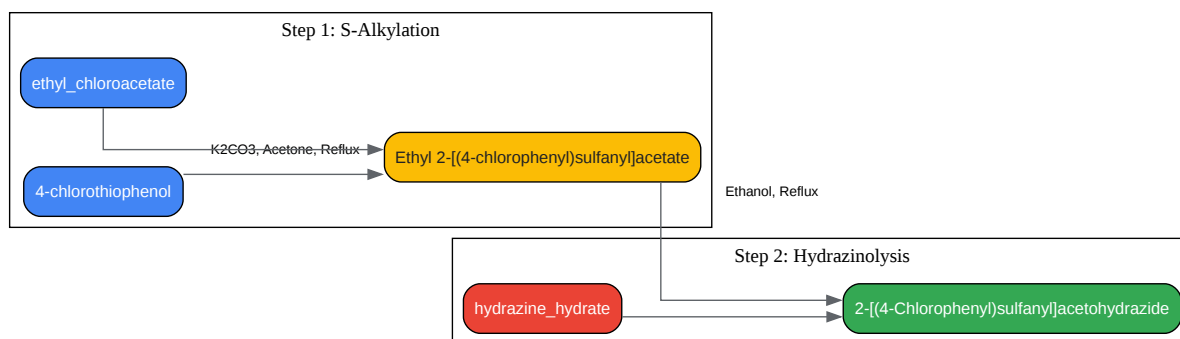
Materials:

- Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate
- Hydrazine hydrate (80-99% solution)
- Ethanol (absolute)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Büchner funnel and filter paper

Experimental Protocol:

- Dissolve ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (1 equivalent) in absolute ethanol in a round-bottom flask.

- Add hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature with continuous stirring.
- Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the solid with cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum to yield **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide**. The product can be further purified by recrystallization from ethanol.



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Synthesis workflow for **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide**.

Analytical Characterization

The identity and purity of the synthesized **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the molecular structure.
- Mass Spectrometry (MS): To determine the molecular weight.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.^[4]

Biological Activities and Therapeutic Potential: An Outlook Based on Derivatives

While specific biological data for **2-[(4-Chlorophenyl)sulfonyl]acetohydrazide** is limited, the extensive research on its derivatives, particularly hydrazones, provides a strong basis for inferring its potential applications. This compound is a key intermediate in the synthesis of molecules with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

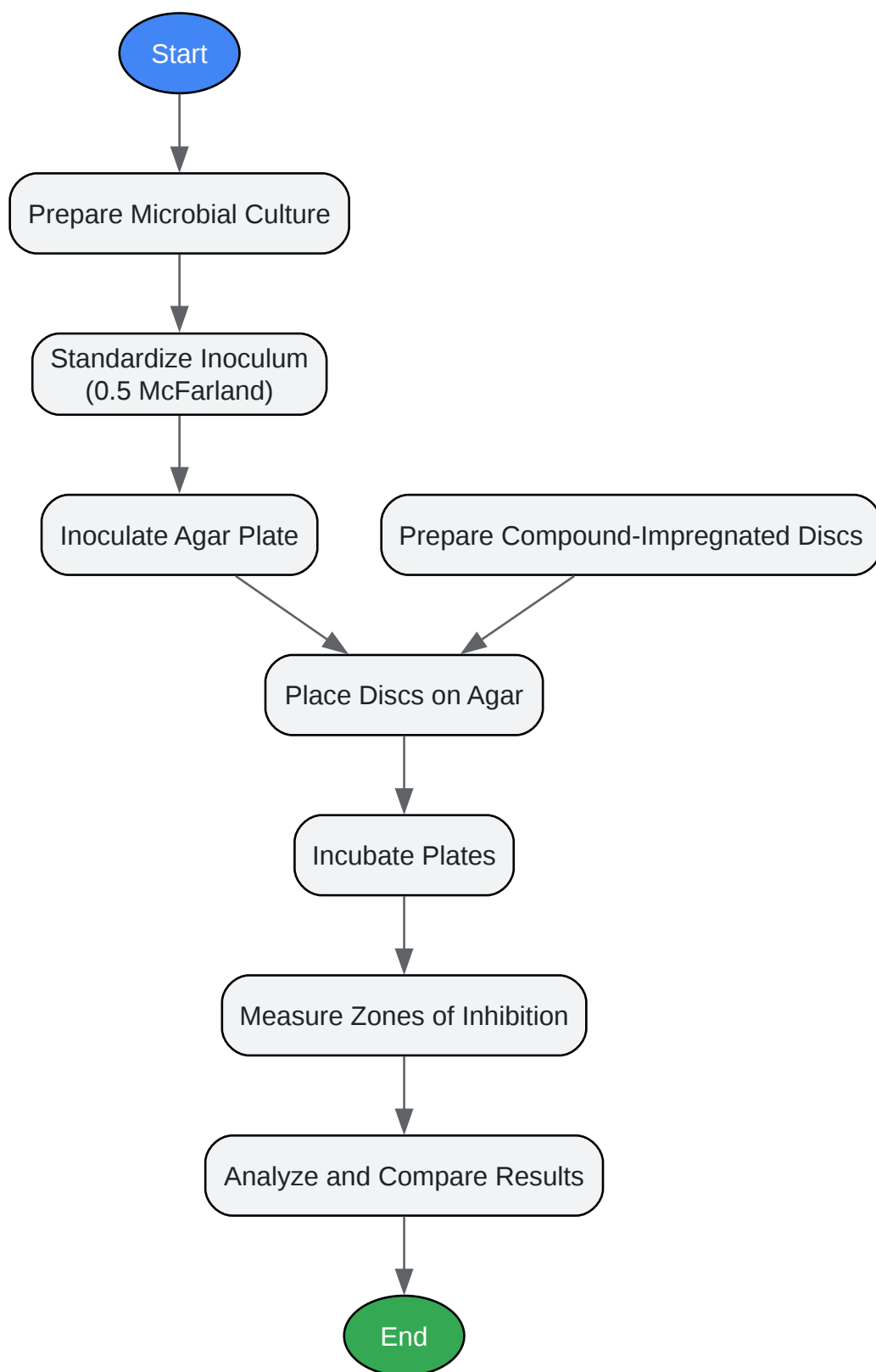
Antimicrobial Activity

Hydrazone derivatives are well-established as potent antimicrobial agents. The proposed mechanism often involves the inhibition of essential microbial enzymes. For instance, many hydrazone-based compounds have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.

Proposed Experimental Protocol for Antimicrobial Screening (Agar Disk Diffusion Method):

- Culture Preparation: Prepare overnight broth cultures of the test bacterial or fungal strains.
- Inoculum Standardization: Standardize the microbial suspension to a turbidity of 0.5 McFarland standard.
- Plate Inoculation: Uniformly swab the standardized microbial suspension onto the surface of Mueller-Hinton agar plates.

- **Disk Impregnation:** Impregnate sterile paper discs (6 mm in diameter) with a known concentration of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** derivatives dissolved in a suitable solvent (e.g., DMSO).
- **Disk Placement:** Place the impregnated discs on the agar surface.
- **Controls:** Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and a solvent-impregnated disc as a negative control.
- **Incubation:** Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- **Data Analysis:** Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.



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Workflow for antimicrobial screening.

Anti-inflammatory and Anticancer Potential

Derivatives of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** have also shown promise as anti-inflammatory and anticancer agents. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The anticancer activity of related hydrazone derivatives has been linked to the inhibition of various cellular processes, including angiogenesis and cell cycle progression.

Safety and Handling

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

- Harmful if swallowed, in contact with skin, or if inhaled.^[1]
- Causes skin and serious eye irritation.^[1]
- May cause respiratory irritation.^[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide is a valuable and versatile building block in medicinal chemistry. While its own biological activity is not yet fully characterized, its utility as a precursor for a wide range of biologically active molecules is well-established. This guide provides a solid foundation for researchers to synthesize, characterize, and further explore the potential of this compound and its derivatives in the development of novel therapeutic agents.

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